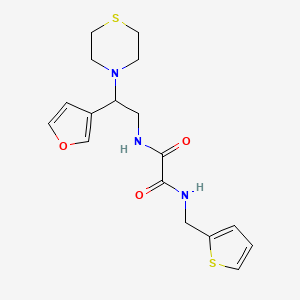

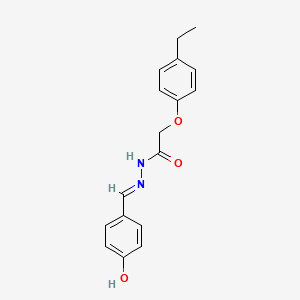

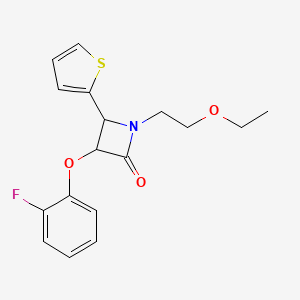

![molecular formula C18H19N3OS B2609906 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 868230-94-8](/img/structure/B2609906.png)

4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds. The presence of a dimethylamino group could potentially give this compound basic properties, and the benzo[d]thiazol-2-yl group is a heterocyclic aromatic ring system that is often found in various dyes, pharmaceuticals, and agrochemicals .

Scientific Research Applications

Synthesis and Activity of Benzamide Derivatives

- Anti-Inflammatory Applications : A study detailed the synthesis of benzamide derivatives based on thiazole and thiazoline, highlighting their potential anti-inflammatory activities. Notably, certain derivatives displayed significant anti-inflammatory effects, suggesting their utility in developing new therapeutic agents (Lynch et al., 2006).

Corrosion Inhibition

- Materials Science : Benzothiazole derivatives have been studied for their efficacy as corrosion inhibitors for carbon steel in acidic environments. These compounds demonstrate strong adsorption to metal surfaces, offering protection against corrosion, which is crucial for extending the lifespan of metal-based structures (Hu et al., 2016).

PET Imaging Agents

- Diagnostic Imaging : Research into benzamide derivatives for positron emission tomography (PET) imaging of metabotropic glutamate 1 (mGlu1) receptors in the brain has been conducted. Certain compounds exhibited high binding affinity and specificity, making them promising candidates for imaging mGlu1 receptors in neurological studies (Fujinaga et al., 2012).

Antimicrobial and Anticonvulsant Agents

- Biological Activities : Synthesis of novel benzamide derivatives incorporating thiazolidinone and their evaluation as antimicrobial agents have been reported. Some compounds showed moderate effectiveness against various bacterial and fungal strains, indicating their potential in addressing microbial resistance (Patel et al., 2012). Another study focused on the synthesis of benzamide derivatives as anticonvulsants, with some compounds displaying significant activity, suggesting their potential in developing new treatments for epilepsy (Senthilraja & Alagarsamy, 2012).

Properties

IUPAC Name |

4-(dimethylamino)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-11-5-6-12(2)16-15(11)19-18(23-16)20-17(22)13-7-9-14(10-8-13)21(3)4/h5-10H,1-4H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGLAZRORRRNIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

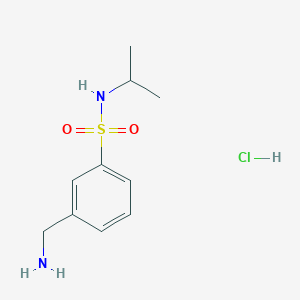

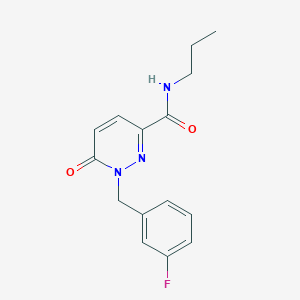

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2609823.png)

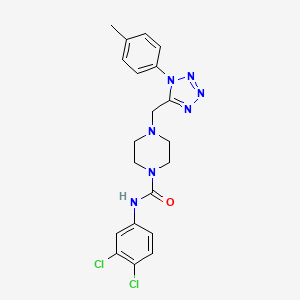

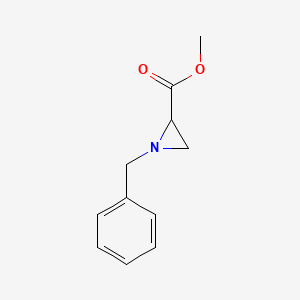

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2609826.png)

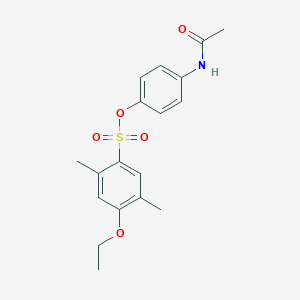

![2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate](/img/structure/B2609837.png)

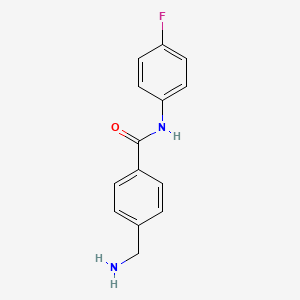

![N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2609846.png)